Home > Products > Screening Compounds P138192 > Dilactitol tyramine
Dilactitol tyramine - 98503-07-2

Dilactitol tyramine

Catalog Number: EVT-1542272
CAS Number: 98503-07-2
Molecular Formula: C32H54INO21
Molecular Weight: 915.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dilactitol tyramine is a synthetic compound that serves as a residualizing label in biochemical research, particularly for studying the metabolism and trafficking of proteins in vivo. This compound is derived from the combination of dilactitol, a disaccharide, and tyramine, an amino acid derivative. Its unique structure allows it to be coupled with proteins without significantly altering their biological activity, making it a valuable tool in protein labeling and tracking studies.

Source

Dilactitol tyramine is synthesized through specific chemical reactions involving dilactitol and tyramine. The initial synthesis was reported by Strobel et al. in 1985, where the compound was created to serve as a tracer for biological studies . The compound can be radioiodinated, allowing researchers to track its distribution and metabolism in biological systems .

Classification

Dilactitol tyramine can be classified as a glycoconjugate due to its carbohydrate component (dilactitol) linked to an amine (tyramine). It falls under the category of residualizing labels used in biochemical assays, especially for studying protein dynamics within cells.

Synthesis Analysis

Methods

The synthesis of dilactitol tyramine typically involves a reductive amination process where dilactitol is reacted with tyramine under mild conditions to minimize any potential damage to the protein structure. The reaction is carried out in a buffered solution, often at physiological pH, to ensure stability and reactivity.

Technical Details

The synthesis process may include the following steps:

  1. Preparation of Reactants: Dilactitol and tyramine are dissolved in an appropriate buffer.
  2. Reaction Conditions: The mixture is incubated at a controlled temperature (usually around room temperature) for several hours.
  3. Purification: The resulting product is purified using techniques such as chromatography to isolate dilactitol tyramine from unreacted materials and byproducts.
Molecular Structure Analysis

Structure

Dilactitol tyramine consists of a dilactitol moiety linked to a tyramine molecule. The structural formula can be represented as follows:

  • Dilactitol: A disaccharide composed of two galactose units.
  • Tyramine: An aromatic amine derived from the amino acid tyrosine.

Data

The molecular formula for dilactitol tyramine is C12H17NC_{12}H_{17}N with a molecular weight of approximately 193.27 g/mol. The compound exhibits specific stereochemistry due to the configuration of its sugar components.

Chemical Reactions Analysis

Reactions

Dilactitol tyramine participates in various chemical reactions:

  • Radioiodination: This process involves substituting iodine isotopes into the compound, enabling tracking via radiolabeling techniques.
  • Coupling Reactions: Dilactitol tyramine can be conjugated to proteins through amine linkages, facilitating studies on protein uptake and metabolism.

Technical Details

In radioiodination, dilactitol tyramine is treated with iodine reagents under controlled conditions to ensure that the labeling does not alter its functional properties or biological activity .

Mechanism of Action

Process

The mechanism of action of dilactitol tyramine primarily involves its role as a tracer in biological systems. Once conjugated to proteins, it allows researchers to study:

  • Protein Trafficking: By tracking the labeled proteins within cells and tissues.
  • Metabolism: Understanding how proteins are processed and catabolized within biological systems.

Data

Studies have shown that compounds like dilactitol tyramine remain stable in vivo and can provide insights into the kinetics of protein clearance from tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its carbohydrate content.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo further reactions due to the presence of reactive amine groups.

Relevant Data or Analyses

Research indicates that dilactitol tyramine has favorable properties for use as a tracer due to its hydrophilicity and resistance to lysosomal degradation, allowing it to remain at sites of protein release longer than other labels .

Applications

Scientific Uses

Dilactitol tyramine is primarily used in:

  • Biochemical Research: As a labeling agent for studying protein dynamics, localization, and metabolism.
  • Immunology: For tracking antibodies during pharmacokinetic studies.
  • Cell Biology: To investigate cellular uptake mechanisms and intracellular trafficking pathways.
Introduction to Dilactitol Tyramine

Definition and Structural Characteristics

Dilactitol tyramine (chemical name: (2R,3R,4R,5S)-6-((4-hydroxy-3-iodophenethyl)((2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)amino)-3-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,4,5-tetraol) is a specialized residualizing radiolabel used in metabolic tracer studies. This complex molecule features a tyramine backbone (4-hydroxyphenethylamine) conjugated to two lactitol moieties through ether linkages, creating a branched molecular architecture. The structural complexity is evidenced by its substantial molecular weight of 915.67 g/mol and the chemical formula C₃₂H₅₄INO₂₁ [1].

The molecular design incorporates strategic modifications that confer its unique properties: the tyramine component provides the aromatic ring structure suitable for radioiodination (typically with iodine-125), while the dilactitol components (comprising two galactopyranose-derived sugar units) create a hydrophilic shield. This configuration significantly retards cellular metabolism and subsequent excretion of the radiolabel after internalization, making it an excellent residualizing agent. The compound typically appears as a solid powder with >98% purity and demonstrates solubility in dimethyl sulfoxide (DMSO), though it exhibits limited solubility in aqueous solutions [1].

Table 1: Key Structural and Chemical Properties of Dilactitol Tyramine

PropertySpecification
CAS Registry Number98503-07-2
Molecular FormulaC₃₂H₅₄INO₂₁
Molecular Weight915.67 g/mol
Exact Mass915.2233 Da
IUPAC Name(2R,3R,4R,5S)-6-((4-hydroxy-3-iodophenethyl)((2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)amino)-3-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,4,5-tetraol
Elemental CompositionC (41.97%), H (5.94%), I (13.86%), N (1.53%), O (36.69%)
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage Stability>3 years at -20°C

Historical Development in Biochemical Research

The development of dilactitol tyramine emerged from the longstanding challenge in tracer methodology: conventional radiolabels like free iodine-125 or iodinated tyrosine analogs undergo rapid dehalogenation and excretion upon cellular internalization, limiting their utility for tracking long-term metabolic fates. Researchers sought molecular designs that could "trap" radioactivity within cells after uptake, leading to the concept of residualizing radiolabels [1].

Dilactitol tyramine was developed as an innovative solution in the early 1980s through the strategic conjugation of tyramine to hydrophilic carbohydrate moieties. The initial breakthrough application came in 1985 when Daugherty and colleagues employed ¹²⁵I-dilactitol tyramine to delineate the catabolic sites of β-very low density lipoprotein (β-VLDL) in vivo. This seminal study demonstrated the compound's exceptional ability to retain radioactivity in tissues responsible for lipoprotein metabolism, overcoming the rapid deiodination that plagued previous iodinated tracers [1] [4].

The scientific evolution continued through the 1990s with key methodological refinements. Stein and colleagues (1995) systematically compared dilactitol tyramine with conventional labels for radioimmunotherapy, demonstrating superior tumor retention of radioactivity when using this residualizing agent [1]. Michel and colleagues (2002) further validated its application for antibody localization studies in B-cell lymphoma xenografts, highlighting its critical importance in tumor targeting research [1]. These investigations cemented dilactitol tyramine's role as a gold standard residualizing label for studying macromolecular catabolism and cellular processing pathways.

Table 2: Historical Milestones in Dilactitol Tyramine Research

YearResearch MilestoneSignificance
1985First in vivo use to trace β-VLDL catabolism [1] [4]Demonstrated residualizing properties for lipoprotein metabolism studies
1991Comparative catabolism study of monoclonal antibody vs. Fab/c fragments [1]Elucidated differential processing of antibody fragments in tumor models
1995Evaluation for radioimmunotherapy applications [1]Established advantages for tumor retention of radioactivity
1997Processing studies of radiolabeled antibodies bound to tumor cell surfaces [1]Provided quantitative comparison with other radiolabels
2002Antibody localization studies in B-cell lymphoma xenografts [1]Confirmed critical role in lymphoma targeting research

Significance in Metabolic Tracer Studies

Dilactitol tyramine has revolutionized metabolic tracing through its unique residualizing properties. When conjugated to biomolecules (typically via tyrosine residues or lysine amines) and radioiodinated, the compound creates metabolic "roadblocks" that retain the radiolabel within cells long after proteolytic degradation of the parent molecule. This occurs because the dilactitol components resist lysosomal enzyme degradation, while the liberated iodinated tyramine-dilactitol fragments become trapped within cells due to their hydrophilic nature and inability to traverse lysosomal membranes [1] [4].

The primary application domain for dilactitol tyramine has been in lipoprotein metabolism research. In landmark studies, ¹²⁵I-dilactitol tyramine was incorporated into β-very low density lipoproteins (β-VLDL) to delineate their tissue-specific catabolic fates in vivo. This approach revealed that the liver and adrenal glands serve as major sites for β-VLDL processing, with the residualizing properties enabling precise quantification of uptake sites that would be obscured using conventional labels due to rapid deiodination and tracer efflux [1] [4]. The tracer methodology demonstrated sufficient sensitivity to detect differences in lipoprotein catabolism between normal and atherosclerotic animal models.

Beyond lipoprotein research, dilactitol tyramine has enabled critical advances in antibody and receptor metabolism studies. When conjugated to monoclonal antibodies, this residualizing radiolabel provides more accurate quantification of antibody accretion in tumors compared to conventional iodination methods. Research by Stein et al. (1995) demonstrated a 3-5 fold increase in tumor-to-normal tissue ratios when using antibody conjugates containing residualizing labels like dilactitol tyramine compared to directly iodinated antibodies [1]. The compound has similarly illuminated the metabolic fate of recombinant proteins, as evidenced by Hepburn's 1995 study on renal catabolism of soluble CD4, where dilactitol tyramine conjugation enabled precise tracking of renal processing pathways [1].

The experimental superiority of dilactitol tyramine is particularly evident in autoradiographic studies. Demignot and colleagues (1991) leveraged this tracer to reveal profound differences between the catabolism and tumor distribution of intact monoclonal antibody (791T/36) versus its Fab/c fragment in tumor-bearing mice. The residualizing properties provided enhanced spatial resolution of antibody distribution patterns that conventional labels could not achieve, fundamentally advancing our understanding of antibody pharmacokinetics in tumor environments [1].

Table 3: Research Applications of Dilactitol Tyramine in Metabolic Studies

Application DomainModel SystemKey Insights Enabled
Lipoprotein Catabolismβ-VLDL in rabbits/ratsIdentification of liver/adrenals as primary catabolic sites; quantification of uptake
Tumor Antibody LocalizationLymphoma xenograft modelsEnhanced tumor retention quantification; improved tumor-to-normal tissue ratios
Recombinant Protein FateSoluble CD4 in ratsElucidation of renal catabolic pathways
Receptor-Mediated UptakeSR-BI receptor studiesCharacterization of selective HDL cholesteryl ester uptake mechanisms [8]
Antibody Fragment ProcessingFab/c fragments in tumorsDifferential catabolism patterns between antibody formats

Properties

CAS Number

98503-07-2

Product Name

Dilactitol tyramine

IUPAC Name

(2R,3R,4R,5S)-6-[2-(4-hydroxy-3-iodophenyl)ethyl-[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol

Molecular Formula

C32H54INO21

Molecular Weight

915.7 g/mol

InChI

InChI=1S/C32H54INO21/c33-13-5-12(1-2-14(13)39)3-4-34(6-15(40)21(44)29(17(42)8-35)54-31-27(50)25(48)23(46)19(10-37)52-31)7-16(41)22(45)30(18(43)9-36)55-32-28(51)26(49)24(47)20(11-38)53-32/h1-2,5,15-32,35-51H,3-4,6-11H2/t15-,16-,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27+,28+,29+,30+,31-,32?/m0/s1

InChI Key

REIOWOMOIKSGTH-HZZDPQGQSA-N

SMILES

C1=CC(=C(C=C1CCN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)I)O

Synonyms

125I-DLT
dilactitol tyramine
dilactitol-tyramine
tyramine dilactitol

Canonical SMILES

C1=CC(=C(C=C1CCN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)I)O

Isomeric SMILES

C1=CC(=C(C=C1CCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.